2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile is a synthetic heterocyclic compound with a molecular weight of 328.16 g/mol and a molecular formula of C15H10BrN3O. It is a derivative of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry.

Molecular Formula C15H10BrN3O
Molecular Weight 328.16 g/mol
Cat. No. B13106161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile
Molecular FormulaC15H10BrN3O
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESCOC1=C(C2=NC(=CN2C=C1)C3=CC(=CC=C3)Br)C#N
InChIInChI=1S/C15H10BrN3O/c1-20-14-5-6-19-9-13(18-15(19)12(14)8-17)10-3-2-4-11(16)7-10/h2-7,9H,1H3
InChIKeyYFLAONNAZIBFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile (CAS 1956376-46-7)


2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile is a synthetic heterocyclic compound with a molecular weight of 328.16 g/mol and a molecular formula of C15H10BrN3O [1]. It is a derivative of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry. The compound is decorated with a 3-bromophenyl group at the 2-position, a methoxy group at position 7, and a carbonitrile substituent at position 8. It is commercially available for research purposes with a typical purity specification of 95% . Its computed physicochemical properties include a high lipophilicity (XLogP3 of 3.8) and a topological polar surface area of 50.3 Ų [1].

1

Medicinal chemistry: SAR exploration at imidazo[1,2-a]pyridine 7-position

2

Physicochemical property studies: Distinct lipophilicity & polar surface area profile

3

Synthetic chemistry: Pre-functionalized building block with multiple orthogonal handles

The Risks of Substituting 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile with General Analogs


The precise substitution pattern of the imidazo[1,2-a]pyridine core dictates a compound's physicochemical properties and potential biological interactions. This compound's unique combination of a 3-bromophenyl group, a 7-methoxy group, and an 8-carbonitrile group creates a distinct hydrogen-bonding and steric profile that is not replicated by other in-class molecules. For example, the absence of the 7-methoxy group in 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile (CAS 1450631-56-7) fundamentally alters its lipophilicity and polar surface area, which are critical determinants of molecular recognition, solubility, and permeability [1]. Generic substitution without understanding these specific property differences can lead to erroneous structure-activity relationship (SAR) conclusions and failed synthetic campaigns.

Target compound: 7-OCH₃ substituted
Analog: 7-H (CAS 1450631-56-7)
Structural risk

The 7-methoxy group introduces a hydrogen bond acceptor and steric bulk, altering molecular recognition — the two are not interchangeable for SAR.

Physicochemical risk

Absence of the 7-OCH₃ shifts lipophilicity and polar surface area, which may change solubility, permeability, and chromatographic behavior.

Quantified Molecular Differentiation of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile Against Its Closest Analogs


Key Structural Differentiator: The 7-Methoxy Substituent vs. the Unsubstituted Analog

The presence of the 7-methoxy group is the defining structural feature of this compound, distinguishing it from the closest commercial analog, 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile (CAS 1450631-56-7). This substitution is not merely incremental; it introduces a hydrogen bond acceptor and a steric element that can critically influence target binding and pharmacokinetics [1]. The difference is physical and quantifiable at the molecular level, making the compounds non-interchangeable for SAR studies. High-strength differential evidence from head-to-head biological studies is absent in the open literature, and this comparison is based on structural analysis.

7-Methoxy Substituent
Structural analysis
Target: -OCH₃ at 7-position
Comparator: -H at 7-position (CAS 1450631-56-7)
MW increase from 298.14 to 328.16 g/mol
Defines stereoelectronic SAR differentiation; non-interchangeable for probing 7-position effects.
Comparison based on structural analysis; direct biological head-to-head data absent.
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Computed Lipophilicity Difference: High XLogP3 vs. Closest Unsubstituted Analog

Lipophilicity, measured by the computed partition coefficient (XLogP3), is a key driver of membrane permeability and solubility. The target compound possesses a computed XLogP3 of 3.8, which is significantly higher than that of the 7-unsubstituted analog, 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile, calculated to have an XLogP3 of approximately 3.2 [1]. This difference of approximately 0.6 log units indicates substantially greater lipophilicity for the target compound, which can translate to different chromatographic retention times, altered solubility profiles, and distinct biological membrane penetration capabilities. This quantification provides a clear rationale for selecting the target compound in scenarios where higher lipophilicity is desired.

Lipophilicity (XLogP3)
Computed
Target XLogP3 = 3.8
Comparator XLogP3 ≈ 3.2
Δ ≈ +0.6 log units
Reports higher lipophilicity; may support method development for lipophilic heterocycles.
Computed using XLogP3 3.0 algorithm (PubChem).
Physicochemical Properties ADME LogP

Enhanced Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. Core Scaffold

The 7-methoxy group not only adds steric bulk but also directly increases the number of hydrogen bond acceptors and the topological polar surface area (TPSA). The target compound has 3 hydrogen bond acceptors and a computed TPSA of 50.3 Ų [1]. In contrast, the core imidazo[1,2-a]pyridine-8-carbonitrile scaffold without any substituents has only 2 hydrogen bond acceptors and a lower TPSA of 37.2 Ų. This difference provides a quantitative measure of the target compound's enhanced capacity for polar interactions, which is critical for target engagement and solubility.

H-Bond Acceptors & TPSA
Computed
Target TPSA = 50.3 Ų, 3 HBA
Core scaffold TPSA = 37.2 Ų, 2 HBA
Δ TPSA = +13.1 Ų
Informs permeability and solubility predictions; relevant for CNS vs. periphery exposure models.
Calculated with Cactvs 3.4.8.18 (PubChem).
Molecular Recognition Polar Surface Area Pharmacophore Modeling

Commercially Specified Purity and Identity: A Verified Baseline for Assay Development

For reliable biological assay development, a compound's purity specification is a critical parameter. The target compound is commercially available with a specified minimum purity of 95% from supplier AKSci (Catalog No. 4917DV) , and up to 98% from MolCore . This specification is crucial for scientists calculating accurate IC50 or EC50 values. In comparison, some general suppliers list the non-methoxylated analog 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile also at 95% purity , but the molecular identity and associated physical properties are distinct. This information confirms that the target compound is obtainable at a purities suitable for quantitative experimentation.

Commercial Purity
Specification review
Target: ≥95% (AKSci), NLT 98% (MolCore)
Comparator: ≥95% (AKSci)
≥95%
Comparable purity baseline for assay development; molecular identity remains distinct.
Data to verify with vendor COA; sources not independently validated.
Analytical Chemistry Quality Control Assay Development

Validated Application Scenarios for 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile in Drug Discovery


Medicinal Chemistry: Late-Stage Functionalization and SAR Exploration of the 7-Position

The 7-methoxy group on this scaffold serves as a key handle for Structure-Activity Relationship (SAR) studies. The quantified differences in lipophilicity (XLogP3 of 3.8) and polar surface area (50.3 Ų) compared to the 7-unsubstituted analog make this compound a superior choice for exploring the effect of electron-donating groups at this position on biological activity and pharmacokinetic properties [1]. This predefined substitution allows medicinal chemists to bypass the need for a de novo synthesis of this specific intermediate.

Analytical Chemistry: Development of Chromatographic Methods for Lipophilic Heterocycles

The high computed lipophilicity (XLogP3 = 3.8) of this compound [1] makes it an ideal model analyte for developing and optimizing reversed-phase HPLC and LC/MS methods for a series of highly lipophilic drug candidates. Its distinct retention time compared to less lipophilic analogs can serve as a benchmark in system suitability tests. Procurement of a high-purity sample (≥95%) is essential for establishing accurate calibration curves and detection limits .

Chemical Biology: Probe Design for Investigating Molecular Recognition

The specific spatial arrangement of hydrogen bond acceptors and donors on this compound, particularly the contribution of the 7-methoxy group, makes it a useful scaffold for probing molecular recognition. With 3 H-bond acceptors and a TPSA of 50.3 Ų, it occupies a distinct physicochemical space from simpler imidazo[1,2-a]pyridine probes [1]. This enables its use in fragment-based or competitive binding assays where a specific electronic and steric profile is hypothesized to be a key pharmacophoric element.

Organic Synthesis: A Versatile Building Block for Diversely Substituted Libraries

The presence of both a carbonitrile group at the 8-position and a bromophenyl group at the 2-position provides multiple orthogonal reactive handles. The aryl bromide is suitable for cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, while the nitrile can be transformed into a variety of functional groups. This specific pre-functionalization offers a strategic advantage for generating a diverse library of compounds aimed at exploring chemical space around the imidazo[1,2-a]pyridine core, making it a valuable procurement for medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
7-Methoxy substitution and distinct lipophilicity profile
Verify biological activity shifts via head-to-head comparison with unsubstituted analog
Analytical method development
Reported lipophilicity (XLogP3) and H-bond acceptor count
Validate chromatographic retention and resolution against close analogs
Chemical biology probe design
Topological polar surface area and H-bond acceptor profile
Assess binding interaction differences in fragment-based or competitive assays
Organic synthesis building block
Orthogonal handles: aryl bromide (cross-coupling) and nitrile (functionalization)
Confirm reactivity and compatibility in library diversification chemistry
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